Diallyl trisulfide as a hydrogen sulfide donor
Diallyl trisulfide as a hydrogen sulfide donor
An In-depth Technical Guide to Diallyl Trisulfide as a Hydrogen Sulfide Donor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic (Allium sativum), has emerged as a significant subject of research due to its role as a robust exogenous donor of hydrogen sulfide (H₂S).[1][2] H₂S is an endogenous gasotransmitter involved in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cellular apoptosis.[3][4] DATS releases H₂S rapidly in a thiol-dependent manner, primarily through a reaction with glutathione (GSH).[5][6] This mechanism underlies its diverse biological activities, from potent antioxidant and anti-inflammatory effects to the induction of apoptosis in cancer cells.[7][8] This document provides a comprehensive technical overview of the core mechanisms of DATS as an H₂S donor, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways it modulates.
Chemical Properties and Mechanism of H₂S Release
Diallyl trisulfide (C₆H₁₀S₃) is a key bioactive component of garlic oil, characterized by a three-sulfur atom chain flanked by two allyl groups.[2] This polysulfide structure is critical for its ability to release H₂S. Unlike diallyl disulfide (DADS), which is a slow and inefficient H₂S donor, DATS reacts rapidly with biological thiols to produce H₂S.[5][6][9]
Thiol-Dependent H₂S Release from DATS
The primary mechanism for H₂S release from DATS involves a thiol-disulfide exchange reaction with glutathione (GSH), a ubiquitous intracellular antioxidant.[5][10] The reaction proceeds as follows:
-
Nucleophilic Attack: The thiol group of GSH performs a nucleophilic attack on one of the peripheral sulfur atoms of the DATS molecule.[3][11]
-
Formation of Intermediates: This initial reaction yields S-allyl glutathione disulfide (GSSA) and allyl perthiol (ASSH).[11]
-
H₂S Release: The key intermediate, allyl perthiol, is unstable and rapidly reacts with another molecule of GSH. This second reaction reduces the perthiol, releasing H₂S and forming S-allyl glutathione (GSA).[5][6]
Computational studies have confirmed that the nucleophilic attack on the peripheral sulfur of DATS is both kinetically and thermodynamically more favorable than an attack on the central sulfur atom.[3][4]
Key Signaling Pathways Modulated by DATS
The H₂S released by DATS, along with the compound itself, modulates several critical intracellular signaling pathways. These pathways are central to its observed antioxidant, anti-inflammatory, and anti-cancer effects.[8][12]
Nrf2/Keap1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.
DATS activates the Nrf2 pathway through two proposed mechanisms:
-
Keap1 Modification: DATS can directly modify reactive cysteine residues on Keap1, particularly Cys288.[13][14] This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.
-
ROS-Mediated Activation: DATS can induce a mild increase in reactive oxygen species (ROS), which in turn activates upstream kinases that phosphorylate and activate Nrf2.[13]
Once freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][13]
PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DATS has been shown to activate this pathway, which is particularly relevant in its cardioprotective effects against insults like doxorubicin-induced toxicity.[15] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and inhibits the expression of others (e.g., Bax), ultimately leading to the suppression of apoptosis and promotion of cell survival.[15]
Modulation of Apoptotic and Inflammatory Pathways
DATS exerts significant anti-cancer and anti-inflammatory effects by directly influencing pathways that control apoptosis and inflammation.
-
Induction of Apoptosis: In cancer cells, DATS induces apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of effector caspases like caspase-3 and caspase-7.[16][17]
-
Inhibition of NF-κB: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives inflammation and promotes cell survival in cancer.[8][18] This often occurs through the inhibition of upstream Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on DATS.
Table 1: Comparative H₂S Release from Diallyl Polysulfides
Data collated from reactions with Glutathione (GSH) in vitro.
| Compound | Concentration | GSH Concentration | H₂S Release Profile | Citation(s) |
| Diallyl Trisulfide (DATS) | 50 µM | 500 µM | Rapid and immediate | [9] |
| Diallyl Disulfide (DADS) | 100 µM | 500 µM | Slow and minimal | [5][6][9] |
| Commercial DADS (impure) | 100 µM | 500 µM | Detectable (attributed to ~10% DATS impurity) | [9] |
Table 2: Effects of DATS on Cancer Cell Proliferation and ROS Levels
| Cell Line | Cancer Type | Effect | DATS Concentration | Duration | Citation(s) |
| HCT-15, DLD-1 | Human Colon Cancer | Significant growth suppression, G2/M arrest | Not specified | - | [16][19] |
| SUM102PT, SUM225CWN | Breast DCIS | Dose-dependent reduction in colony formation | Not specified | - | [17] |
| MCF-10AT1 | Premalignant Breast | Decreased ROS production by 33-39% | 40-80 µM | 12 h | [20] |
| MCF-10AT1 | Premalignant Breast | Decreased ROS production by 39-67% | 40-80 µM | 24 h | [20] |
Table 3: Cardioprotective Effects of DATS (In Vivo)
| Animal Model | Condition | DATS Dosage | Outcome | Citation(s) |
| Rats | Metabolic Syndrome | Not specified | Significantly lowered diastolic blood pressure and heart rate | [21] |
| Rats | Doxorubicin-induced cardiotoxicity | 40 mg/kg (gavage) | Reversed cardiac dysfunction and apoptosis | [18] |
Experimental Protocols
Detailed and reproducible methodologies are critical for studying DATS. Below are protocols for key experiments.
Protocol: Quantification of H₂S Release using Monobromobimane (MBB) Method
This method is highly sensitive for detecting thiols, including H₂S, by derivatizing them with monobromobimane (MBB) to form a fluorescent product (sulfide-dibimane, SdB), which is then quantified by RP-HPLC.[22]
Workflow:
Methodology:
-
Reaction Setup: In a sealed vial, combine DATS (e.g., 50 µM) and GSH (e.g., 500 µM) in a buffered solution (e.g., 10 mM PBS, pH 7.4). Incubate at 37°C for the desired time.
-
Derivatization: Add an excess of monobromobimane (MBB) solution (e.g., 1 mM final concentration) to the reaction mixture. Incubate in the dark for 30 minutes at room temperature to allow the formation of the stable, fluorescent sulfide-dibimane (SdB) product.[22]
-
Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, which also precipitates proteins.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
HPLC Analysis: Inject the supernatant into a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column and a fluorescence detector.
-
Quantification: Separate the SdB product using an appropriate gradient (e.g., acetonitrile/water). Measure the fluorescence of the eluting SdB peak. Calculate the concentration of H₂S by comparing the peak area to a standard curve generated with known concentrations of Na₂S.[22]
Protocol: Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol determines the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of DATS-treated cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., AGS human gastric cancer cells) and grow to ~80% confluency. Treat the cells with DATS (e.g., 20 µM) for a specified time (e.g., 2 hours).[14]
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical procedures. This separates the nuclear proteins from the cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use Lamin B1 or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction. An increase in the Nrf2 band intensity in the nuclear fraction of DATS-treated cells indicates activation.[14]
Protocol: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of DATS, with or without an injurious agent (e.g., doxorubicin), for the desired experimental duration (e.g., 24 hours).[15]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Applications in Drug Development
The properties of DATS as a potent H₂S donor position it as a promising candidate for therapeutic development.
-
Oncology: DATS has demonstrated anti-cancer effects in multiple cancer types, including breast, colon, and osteosarcoma.[12] Its ability to selectively induce apoptosis in cancer cells while having minimal impact on normal cells makes it an attractive agent for chemoprevention and combination therapy.[1][12]
-
Cardiovascular Disease: H₂S is known to be cardioprotective. DATS, as a reliable H₂S donor, has shown potential in mitigating cardiovascular conditions such as hypertension and doxorubicin-induced cardiotoxicity.[2][18][21] Its antioxidant and anti-inflammatory effects contribute to its protective role in the cardiovascular system.
-
Neuroprotection: The ability of organosulfur compounds to reduce oxidative stress suggests a potential role in protecting against neurodegenerative diseases.[23]
Conclusion
Diallyl trisulfide is a highly efficient and rapid biological donor of hydrogen sulfide, a critical signaling molecule. Its mechanism of action, centered on a thiol-dependent reaction with glutathione, triggers the modulation of key cellular pathways, including the Nrf2 antioxidant response and the PI3K/Akt survival pathway, while also inhibiting pro-inflammatory and promoting pro-apoptotic signals in pathological contexts. The quantitative data strongly support its efficacy in preclinical models of cancer and cardiovascular disease. The detailed protocols provided herein offer a foundation for researchers to further investigate and harness the therapeutic potential of DATS in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Study of H2S Release in Reactions of Diallyl Polysulfides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Action of Diallyl Trisulfide in Breast Ductal Carcinoma In Situ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
